3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate
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Overview
Description
3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate is a complex organic compound with a unique structure that includes a diazonium group, an ether linkage, and a butenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a suitable alkoxy-substituted butenolate. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted by nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted butenolates.
Scientific Research Applications
3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate involves its reactivity as a diazonium compound. The diazonium group can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its applications in synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Diazonio-3-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate
- 3-Diazonio-4-[(3-ethyl-2-methylhexan-3-yl)oxy]-4-oxobut-2-en-2-olate
Uniqueness
3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate is unique due to its specific substitution pattern and the presence of both diazonium and butenolate functionalities
Properties
CAS No. |
189070-20-0 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(3-ethyl-2-methylpentan-3-yl) 2-diazo-3-oxobutanoate |
InChI |
InChI=1S/C12H20N2O3/c1-6-12(7-2,8(3)4)17-11(16)10(14-13)9(5)15/h8H,6-7H2,1-5H3 |
InChI Key |
GBSQUYKNJCECDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)OC(=O)C(=[N+]=[N-])C(=O)C |
Origin of Product |
United States |
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